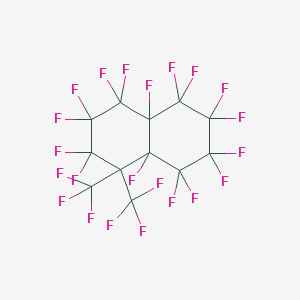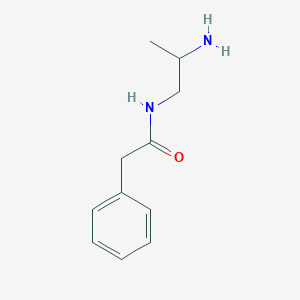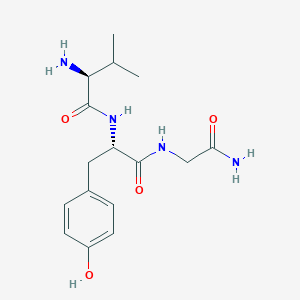
L-Valyl-L-tyrosylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-tyrosylglycinamide is a tripeptide compound composed of the amino acids valine, tyrosine, and glycine. It is known for its potential applications in various fields, including biochemistry, pharmacology, and materials science. The compound’s unique structure and properties make it a subject of interest for researchers exploring new therapeutic agents and biomaterials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (tyrosine and valine) are added sequentially through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques to meet the demands of pharmaceutical and research applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
L-Valyl-L-tyrosylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of L-Valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
L-Valyl-L-tyrosylglycinamide can be compared with other similar tripeptides, such as:
L-Valyl-L-phenylalanylglycinamide: Similar structure but with phenylalanine instead of tyrosine.
L-Valyl-L-alanylglycinamide: Contains alanine instead of tyrosine.
L-Valyl-L-tryptophylglycinamide: Incorporates tryptophan in place of tyrosine.
These compounds share structural similarities but differ in their specific amino acid residues, leading to variations in their properties and applications. This compound is unique due to the presence of the tyrosine residue, which imparts distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
54604-42-1 |
|---|---|
Formule moléculaire |
C16H24N4O4 |
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H24N4O4/c1-9(2)14(18)16(24)20-12(15(23)19-8-13(17)22)7-10-3-5-11(21)6-4-10/h3-6,9,12,14,21H,7-8,18H2,1-2H3,(H2,17,22)(H,19,23)(H,20,24)/t12-,14-/m0/s1 |
Clé InChI |
BMXRIXDNRRMNPV-JSGCOSHPSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
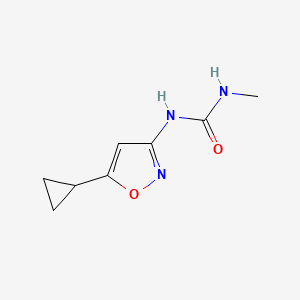
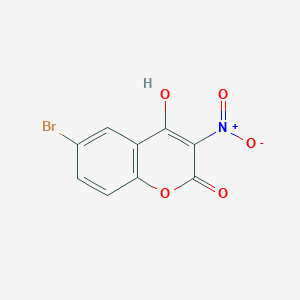
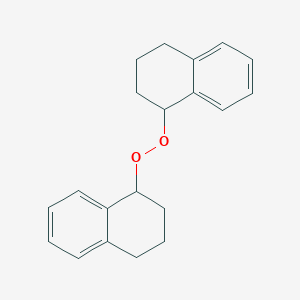
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)

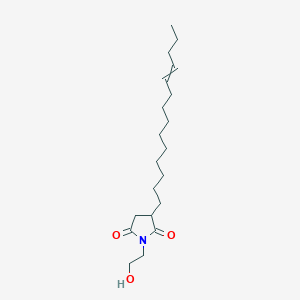


![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)

